Cas no 2172171-92-3 ((3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine)

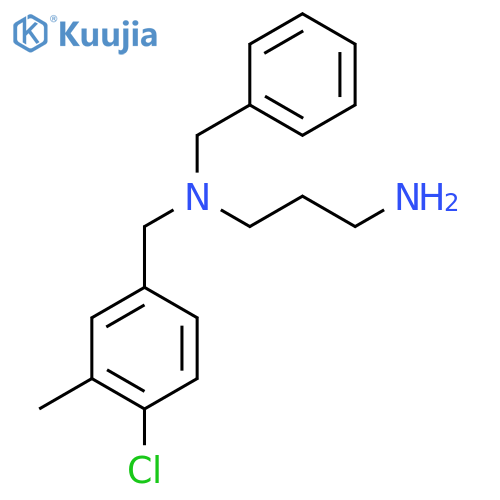

2172171-92-3 structure

商品名:(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine

(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine 化学的及び物理的性質

名前と識別子

-

- (3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine

- EN300-1283250

- (3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine

- 2172171-92-3

-

- インチ: 1S/C18H23ClN2/c1-15-12-17(8-9-18(15)19)14-21(11-5-10-20)13-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13-14,20H2,1H3

- InChIKey: ILEHBEPGRWPKMW-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)CN(CC1C=CC=CC=1)CCCN

計算された属性

- せいみつぶんしりょう: 302.1549764g/mol

- どういたいしつりょう: 302.1549764g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 29.3Ų

(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1283250-2500mg |

(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |

2172171-92-3 | 2500mg |

$1791.0 | 2023-10-01 | ||

| Enamine | EN300-1283250-5000mg |

(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |

2172171-92-3 | 5000mg |

$2650.0 | 2023-10-01 | ||

| Enamine | EN300-1283250-1000mg |

(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |

2172171-92-3 | 1000mg |

$914.0 | 2023-10-01 | ||

| Enamine | EN300-1283250-50mg |

(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |

2172171-92-3 | 50mg |

$768.0 | 2023-10-01 | ||

| Enamine | EN300-1283250-10000mg |

(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |

2172171-92-3 | 10000mg |

$3929.0 | 2023-10-01 | ||

| Enamine | EN300-1283250-500mg |

(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |

2172171-92-3 | 500mg |

$877.0 | 2023-10-01 | ||

| Enamine | EN300-1283250-250mg |

(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |

2172171-92-3 | 250mg |

$840.0 | 2023-10-01 | ||

| Enamine | EN300-1283250-1.0g |

(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |

2172171-92-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1283250-100mg |

(3-aminopropyl)(benzyl)[(4-chloro-3-methylphenyl)methyl]amine |

2172171-92-3 | 100mg |

$804.0 | 2023-10-01 |

(3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

2172171-92-3 ((3-aminopropyl)(benzyl)(4-chloro-3-methylphenyl)methylamine) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量